
(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" is a chemical that appears to be related to various pharmacologically active compounds and has potential relevance in the field of medicinal chemistry. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be pertinent to its analysis.
Synthesis Analysis
The synthesis of related compounds involves the preparation of dialkylaminomethyl-5-methoxybenzo[b]thiophens from bromomethyl compounds and secondary amines. This method could potentially be adapted for the synthesis of "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" by choosing appropriate starting materials and reaction conditions . The synthesis of benzo[b]thiophen derivatives, as described, involves multiple steps, including the conversion of bromomethyl compounds to nitriles and subsequent reduction to form the desired ethylamine derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" has been elucidated using X-ray diffraction analysis. For instance, the molecular and crystal structures of a related compound, 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione, and its complex with cadmium chloride have been determined . Such analyses reveal the geometry and bonding interactions within the molecule, which are crucial for understanding the compound's reactivity and potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to form complexes with metals, as seen in the complexation of a triazole-thione derivative with cadmium chloride . This suggests that "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" may also participate in similar reactions, potentially acting as a ligand to form complexes with various metal ions. The presence of functional groups such as the amine and thioether could be key sites for such reactivity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride" are not directly reported in the provided papers, the properties of structurally related compounds can offer insights. For example, the solubility, melting points, and stability of the compounds can be inferred from their molecular structure and intermolecular interactions, such as hydrogen bonding and van der Waals forces . The presence of methoxy and amine groups in the compound suggests potential for hydrogen bonding and polarity, which would influence its solubility and interaction with biological molecules.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
-
Fabrication of Organic Light-Emitting Diodes (OLEDs)
-
Neurotransmitters
-
Odorants
-
Chemical Synthesis
- 2-Methoxyethylamine can be used as a reactant in various chemical reactions . It can be used in substitution reactions with phosphoimidazolide-activated derivatives of nucleosides , to synthesize amides by reacting with carboxylic acids , and for the chemical modification of α-acrylated cross-linked polymer via aza-Michael addition .
-
Pharmaceuticals
-
Dyes and Pigments
-
Polymers
-
Agriculture
-
Chemical Industry
-
Electronics
Propiedades
IUPAC Name |
2-methoxy-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS.ClH/c1-10-5-4-9-7-8-3-2-6-11-8;/h2-3,6,9H,4-5,7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBCAIDWSQUSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CS1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

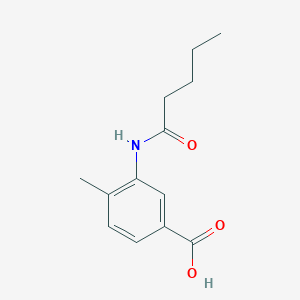
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/structure/B1285114.png)
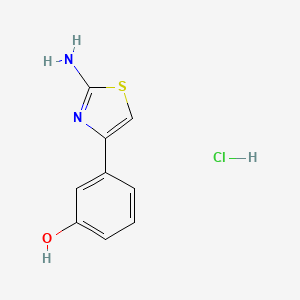
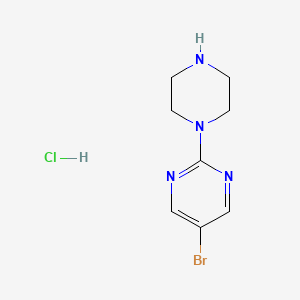
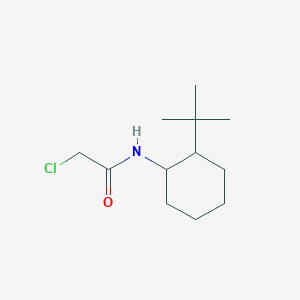
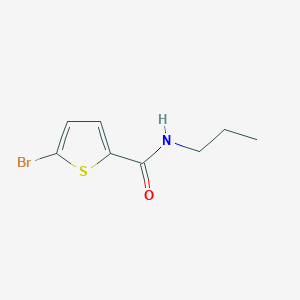
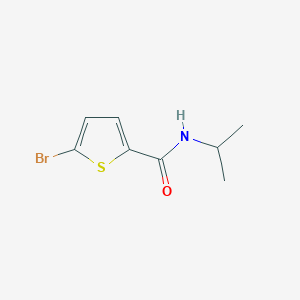
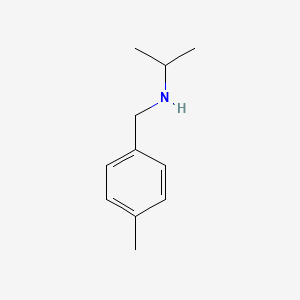
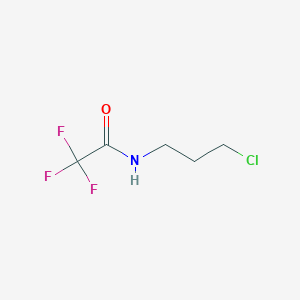
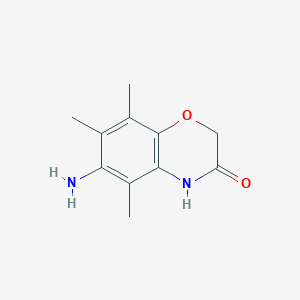
![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)
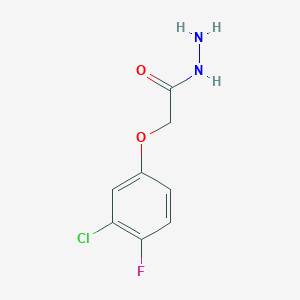
![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1285160.png)
